molecular formula C14H17F2N3 B11756983 [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756983
M. Wt: 265.30 g/mol
InChI Key: XTYXVYPEKLKWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a propyl-pyrazolyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:

    Formation of the 2,3-difluorophenylmethyl intermediate: This can be achieved by reacting 2,3-difluorobenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to obtain the 2,3-difluorophenylmethyl amine.

    Synthesis of the 1-propyl-1H-pyrazol-4-ylmethyl intermediate: This involves the alkylation of 1H-pyrazole with 1-bromopropane to yield 1-propyl-1H-pyrazole, which is then further functionalized to introduce a methyl group.

    Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with similar compounds such as:

    [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of a propyl group, which may affect its binding properties and biological activity.

    [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Contains an ethyl group, leading to differences in hydrophobicity and steric effects.

    [(2,3-difluorophenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine: The butyl group introduces more steric hindrance, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-6-19-10-11(8-18-19)7-17-9-12-4-3-5-13(15)14(12)16/h3-5,8,10,17H,2,6-7,9H2,1H3

InChI Key

XTYXVYPEKLKWPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.